9-Hydroxycanthin-6-one Exhibits Superior NF-κB Inhibitory Potency Compared to 9-Methoxycanthin-6-one
In a direct, head-to-head comparison within the same study and assay system, 9-Hydroxycanthin-6-one demonstrates significantly greater potency in inhibiting NF-κB activation than its close structural analog, 9-methoxycanthin-6-one [1]. This data provides a clear quantitative basis for selecting the hydroxy analog when targeting NF-κB.
| Evidence Dimension | Inhibition of NF-κB transcriptional activation |
|---|---|
| Target Compound Data | IC50 = 3.8 μM (CI95: 3.3–4.4 μM) |
| Comparator Or Baseline | 9-Methoxycanthin-6-one (IC50 = 7.4 μM, CI95: 6.6–8.2 μM) |
| Quantified Difference | 1.95-fold more potent |
| Conditions | TNF-α-stimulated HEK-293/NF-κB-luc reporter cell line |
Why This Matters
For researchers requiring robust NF-κB pathway inhibition, 9-Hydroxycanthin-6-one provides nearly twice the potency of 9-methoxycanthin-6-one, enabling the use of lower compound concentrations and potentially reducing off-target effects.
- [1] Tran, T. V. A., Malainer, C., Schwaiger, S., Atanasov, A. G., Heiss, E. H., Dirsch, V. M., & Stuppner, H. (2014). NF-κB Inhibitors from Eurycoma longifolia. *Journal of Natural Products*, 77(3), 483–488. View Source
